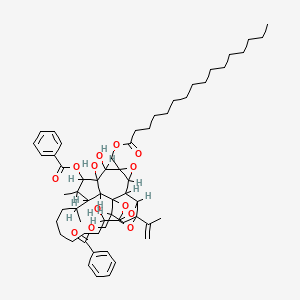

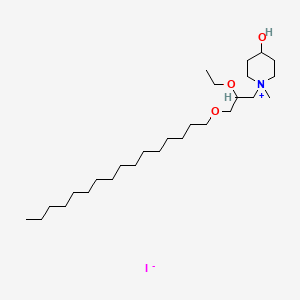

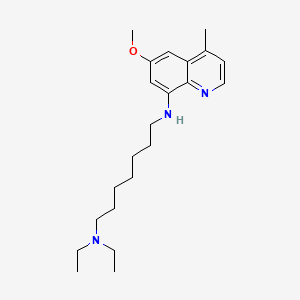

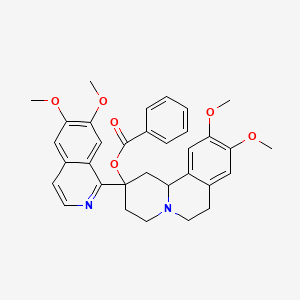

![molecular formula C17H24O2 B12793336 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol CAS No. 70955-71-4](/img/structure/B12793336.png)

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane: and 2-methoxyphenol are two distinct chemical compounds. The former is a bicyclic hydrocarbon, while the latter is a phenolic compound. This article will explore both compounds, their preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Diels-Alder Reaction: This compound can be synthesized via a Diels-Alder reaction involving isoprene and a suitable dienophile under controlled temperature and pressure conditions.

Catalytic Hydrogenation: Post Diels-Alder reaction, catalytic hydrogenation can be employed to reduce any unsaturated bonds.

Industrial Production Methods:

Batch Processing: Involves the stepwise addition of reactants in a controlled environment.

Continuous Flow Processing: Utilizes a continuous flow reactor to maintain consistent reaction conditions and improve yield.

Synthetic Routes and Reaction Conditions:

Methylation of Phenol: This can be achieved by reacting phenol with dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Extraction from Natural Sources: 2-Methoxyphenol can also be extracted from natural sources such as guaiacum resin.

Industrial Production Methods:

Chemical Synthesis: Large-scale production typically involves the methylation of phenol using industrial methylating agents.

Biotechnological Methods: Utilizing genetically modified microorganisms to produce 2-methoxyphenol from renewable resources.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Can undergo oxidation to form ketones or alcohols.

Reduction: Reduction reactions can yield saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst.

Halogenating Agents: Chlorine or bromine in the presence of light or a catalyst.

Major Products:

Oxidation Products: Ketones, alcohols.

Reduction Products: Saturated hydrocarbons.

Substitution Products: Halogenated derivatives.

Types of Reactions:

Oxidation: Can be oxidized to form quinones.

Reduction: Reduction can yield methoxycyclohexanol.

Substitution: Electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium dichromate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Nitrating agents, sulfonating agents.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Methoxycyclohexanol.

Substitution Products: Nitro, sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane

Chemistry: Used as a building block in organic synthesis.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Pharmaceuticals: Potential intermediate in drug synthesis.

2-Methoxyphenol

Biology: Acts as an antioxidant and antimicrobial agent.

Medicine: Used in the formulation of antiseptics and disinfectants.

Industry: Employed in the production of fragrances, flavorings, and as a chemical intermediate.

Mecanismo De Acción

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane

Mechanism: The compound interacts with various molecular targets through its reactive double bond, facilitating addition reactions. It can also undergo radical reactions due to its strained bicyclic structure.

2-Methoxyphenol

Mechanism: Functions primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. It also interacts with microbial cell membranes, disrupting their integrity.

Comparación Con Compuestos Similares

Norbornene: Similar bicyclic structure but lacks the methylidene group.

Camphene: Another bicyclic hydrocarbon with different substituents.

Uniqueness: The presence of the methylidene group in 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane imparts unique reactivity compared to other bicyclic hydrocarbons.

Propiedades

Número CAS |

70955-71-4 |

|---|---|

Fórmula molecular |

C17H24O2 |

Peso molecular |

260.4 g/mol |

Nombre IUPAC |

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol |

InChI |

InChI=1S/C10H16.C7H8O2/c1-7-8-4-5-9(6-8)10(7,2)3;1-9-7-5-3-2-4-6(7)8/h8-9H,1,4-6H2,2-3H3;2-5,8H,1H3 |

Clave InChI |

APKSVDDENNTSHL-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2CCC(C2)C1=C)C.COC1=CC=CC=C1O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.